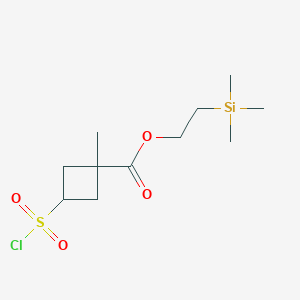
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is a complex organic compound that features a trimethylsilyl group, a chlorosulfonyl group, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the carboxylate group. The trimethylsilyl group is then added using a silylating agent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, while the chlorosulfonyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
- 2-(Trimethylsilyl)ethyl chloroformate
- 2-(Trimethylsilyl)ethyl carbonochloridate
Uniqueness
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is unique due to the presence of both the trimethylsilyl and chlorosulfonyl groups, which provide distinct reactivity and stability. This combination of functional groups allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C11H21ClO4SSi |
|---|---|
Molecular Weight |
312.89 g/mol |
IUPAC Name |
2-trimethylsilylethyl 3-chlorosulfonyl-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H21ClO4SSi/c1-11(7-9(8-11)17(12,14)15)10(13)16-5-6-18(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
ASEUPOBFXYONAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)S(=O)(=O)Cl)C(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)

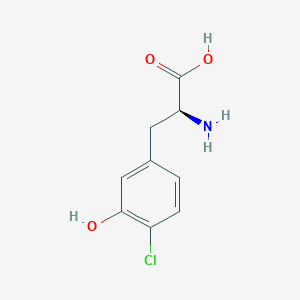
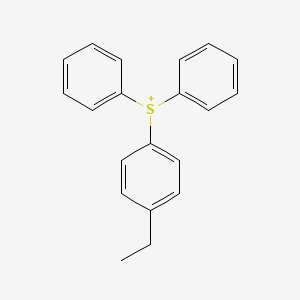
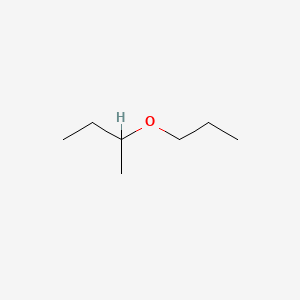
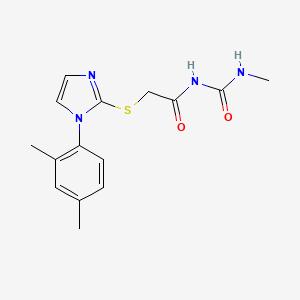
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
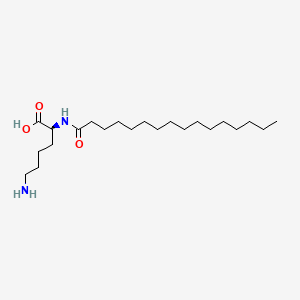
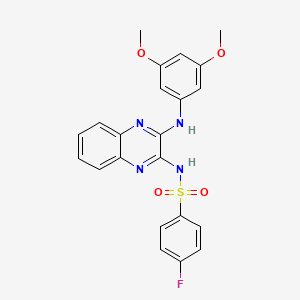
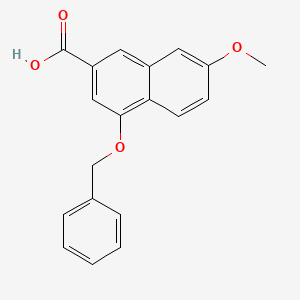
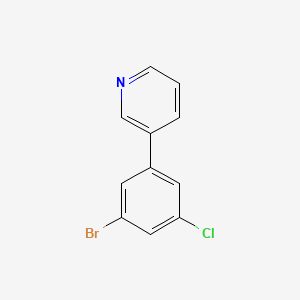

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
